![molecular formula C16H15Cl2N3O4 B3842707 4-(2,4-dichlorophenoxy)-N'-(4-nitrophenyl)butanohydrazide](/img/structure/B3842707.png)
4-(2,4-dichlorophenoxy)-N'-(4-nitrophenyl)butanohydrazide
Overview
Description
4-(2,4-dichlorophenoxy)-N'-(4-nitrophenyl)butanohydrazide, also known as DCNPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCNPB belongs to the class of hydrazide derivatives and is widely used as a research tool to investigate the physiological and biochemical effects of this compound on living organisms.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N'-(4-nitrophenyl)butanohydrazide is still not fully understood. However, it is believed that 4-(2,4-dichlorophenoxy)-N'-(4-nitrophenyl)butanohydrazide may act as a modulator of certain neurotransmitters in the brain, including dopamine and norepinephrine. 4-(2,4-dichlorophenoxy)-N'-(4-nitrophenyl)butanohydrazide may also affect the activity of certain enzymes and receptors in living organisms.
Biochemical and Physiological Effects:
4-(2,4-dichlorophenoxy)-N'-(4-nitrophenyl)butanohydrazide has been shown to have various biochemical and physiological effects on living organisms. For example, 4-(2,4-dichlorophenoxy)-N'-(4-nitrophenyl)butanohydrazide has been shown to increase the release of dopamine and norepinephrine in the brain, which may have implications for the treatment of certain neurological disorders. 4-(2,4-dichlorophenoxy)-N'-(4-nitrophenyl)butanohydrazide has also been shown to affect the activity of certain enzymes and receptors in living organisms, which may have implications for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(2,4-dichlorophenoxy)-N'-(4-nitrophenyl)butanohydrazide in lab experiments is its ability to modulate certain neurotransmitters in the brain, which may have implications for the treatment of various neurological disorders. However, one of the main limitations of using 4-(2,4-dichlorophenoxy)-N'-(4-nitrophenyl)butanohydrazide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research involving 4-(2,4-dichlorophenoxy)-N'-(4-nitrophenyl)butanohydrazide. One area of research is in the development of new drugs based on the structure of 4-(2,4-dichlorophenoxy)-N'-(4-nitrophenyl)butanohydrazide. Another area of research is in the investigation of the potential therapeutic applications of 4-(2,4-dichlorophenoxy)-N'-(4-nitrophenyl)butanohydrazide in the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of 4-(2,4-dichlorophenoxy)-N'-(4-nitrophenyl)butanohydrazide and its potential implications for living organisms.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N'-(4-nitrophenyl)butanohydrazide is widely used in scientific research to investigate its potential applications in various fields. One of the main areas of research is in the field of neuroscience, where 4-(2,4-dichlorophenoxy)-N'-(4-nitrophenyl)butanohydrazide is used to study the role of certain neurotransmitters in the brain. 4-(2,4-dichlorophenoxy)-N'-(4-nitrophenyl)butanohydrazide has also been used to investigate the effects of this compound on various physiological and biochemical processes in living organisms.
properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N'-(4-nitrophenyl)butanehydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O4/c17-11-3-8-15(14(18)10-11)25-9-1-2-16(22)20-19-12-4-6-13(7-5-12)21(23)24/h3-8,10,19H,1-2,9H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNSZAILKJBSRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N'-(4-nitrophenyl)butanehydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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